
Indole-4-carboxylic acid
Overview
Description
Indole-4-carboxylic acid (CAS No. 2124-55-2) is a heterocyclic organic compound with the molecular formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol. It exists as a beige powder with a melting point of 213–214°C and a density of approximately 1.408 g/cm³ . Structurally, it features a carboxylic acid group (-COOH) at the 4-position of the indole ring, distinguishing it from other positional isomers (indole-2-, 3-, 5-, and 6-carboxylic acids).
This compound has diverse applications:
- As a reactant for synthesizing SARS-CoV 3CL protease inhibitors (e.g., 3-chloropyridyl ester derivatives with IC₅₀ = 30 nM) .
- In the development of histamine H3 receptor antagonists and 15-lipoxygenase-1 inhibitors .
- As a precursor for methyl esters and other derivatives used in drug discovery .
Safety data indicate it may cause skin, eye, and respiratory irritation, necessitating proper handling protocols .
Scientific Research Applications
Scientific Research Applications
Indole-4-carboxylic acid and its derivatives have diverse applications in scientific research, including:
- Histamine H3 Antagonists: this compound serves as a reactant in preparing substituted indole derivatives that act as histamine H3 antagonists .
- Lipoxygenase Inhibitors: It is used in the preparation of potent and selective inhibitors of human reticulocyte 15-lipoxygenase-1 .
- Gli1-Mediated Transcription Inhibitors: This compound is also utilized as a reactant in preparing inhibitors of Gli1-mediated transcription in the Hedgehog pathway .
- SARS-CoV 3CLpro Inhibitors: this compound is employed in creating pyridinyl carboxylates as SARS-CoV 3CLpro inhibitors . Research shows that the carboxylic acid position and substituents on the indole ring are crucial for inhibitory potency and antiviral activity against SARS-CoV-2 3CLpro .
- CCR3 Membrane Binding Ligands: It acts as a reactant in preparing substituted bipiperidinylmethyl amides that function as CCR3 membrane binding ligands .
- Histone Deacetylase Inhibitors: this compound is used in the preparation of indole amide hydroxamic acids, which are potent inhibitors of histone deacetylases .
- Metalloproteinase Inhibitors: It serves as a reactant in the preparation of 2-[[[4′-chloro-[1,1-biphenyl]-4-yl]thio]methyl]-N-hydroxybutanamide derivatives, which act as specific metalloproteinase inhibitors .
- Anticancer Agents: Indole derivatives, including those related to this compound, are explored for their anticancer properties. For instance, certain indole-1,3,4-oxadiazole hybrids have demonstrated significant activity against ovarian, lung, and breast cancer cell lines . These compounds inhibit tubulin polymerization, a critical process in cell division, making them potential candidates for cancer therapy .
- Fluorescent Nucleosides: this compound analogues are used in the synthesis of fluorescent nucleosides, which are valuable in studying biological processes .
Analyses of Indole Compounds
- Detection and Quantification in Sugarcane: Indole compounds, including indole-3-carboxylic acid, indole-3-acetic acid, 3-acetylindole, and indole-6-carboxylic acid, can be detected and quantified in sugarcane juice using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques .
Data Table: Indole Compounds Found in Sugarcane Juice
Compound | Retention Time (min) | LOQ (μM) |
---|---|---|
Indole-3-carboxylic acid | 16.723 | 0.6 |
Indole-3-acetic acid | 19.358 | 0.3 |
3-acetylindole | 20.867 | 1.0 |
Indole-6-carboxylic acid | 24.659 | 1.7 |
Indole-2-carboxylic acid | 31.044 | 0.2 |
LOQ = Limit of Quantification
Optimized Amide Bond Reaction Using DMAPO
Mechanism of Action
Indole-4-carboxylic acid exerts its effects through various molecular targets and pathways:
Plant Growth Regulation: It mimics natural plant hormones and binds to hormone receptors, triggering physiological and biochemical reactions that promote root and fruit formation.
Therapeutic Effects: It interacts with multiple receptors and enzymes, modulating biological pathways involved in inflammation, cancer cell proliferation, and viral replication.
Comparison with Similar Compounds
Comparison with Structural Isomers and Related Compounds
Structural Isomerism and Chromatographic Separation
Indole-4-carboxylic acid is one of five positional isomers differing in the location of the carboxylic acid group on the indole ring. High-performance liquid chromatography (HPLC) and LC-MS/MS methods effectively separate these isomers based on retention times (Table 1) :
Table 1: HPLC Retention Order of Indole Carboxylic Acid Isomers
Isomer | Retention Order (Peak No.) | Notes |
---|---|---|
This compound | 3 | Elutes earlier than 3- and 5-isomers |
Indole-5-carboxylic acid | 4 | Intermediate polarity |
Indole-3-carboxylic acid | 5 | Common in plant auxins (e.g., IAA) |
Indole-6-carboxylic acid | 8 | Later elution due to hydrophobicity |
Indole-2-carboxylic acid | 10 | Most hydrophobic isomer |
The separation is optimized using gradients of organic solvents (e.g., acetonitrile), enabling precise quantification in complex matrices like sugarcane juice .
Antibacterial Activity
- Pyridazino[4,3-b]this compound derivatives exhibit activity against Staphylococcus aureus .
- Indole-2-carboxylic acid derivatives (e.g., azetidinonyl-thiadiazinoindoles) are also explored as antimicrobial agents .
- In contrast, this compound itself is primarily a building block for active derivatives rather than a direct antibacterial agent .
Antiviral Activity
- A derivative of this compound (3-chloropyridyl ester) showed potent inhibition of SARS-CoV 3CL protease (IC₅₀ = 30 nM), attributed to interactions with catalytic residues (Cys-145, His-41) .
- This highlights the 4-position’s suitability for designing antiviral scaffolds compared to other isomers.
Anticancer and Signaling Pathways
- Indole-3-carboxylic acid and its derivatives (e.g., indole-3-carbinol) are better studied for modulating NF-κB and cancer pathways .
Biological Activity
Indole-4-carboxylic acid (I4CA) is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound has the following chemical characteristics:
- Molecular Formula : C9H7NO2
- Molar Mass : 163.16 g/mol
- Structure : The carboxylic acid group is positioned at the 4th carbon of the indole ring, influencing its reactivity and biological interactions.
Antiviral Properties
Recent studies have highlighted the potential of I4CA and its derivatives in antiviral applications, particularly against HIV and SARS-CoV-2.
-
HIV-1 Integrase Inhibition :
- I4CA derivatives have shown promise in inhibiting HIV-1 integrase, a critical enzyme for viral replication. A study demonstrated that structural modifications on the indole core significantly enhanced inhibitory activity, with some derivatives achieving IC50 values as low as 0.13 μM .
- Table 1: IC50 Values of I4CA Derivatives Against HIV-1 Integrase
Compound IC50 (μM) I4CA 6.85 Derivative 1 0.13 Derivative 2 3.11 Derivative 3 1.05 - SARS-CoV-2 Inhibition :
Anticancer Activity
Indole derivatives, including I4CA, have been investigated for their anticancer properties:
- Mechanism of Action : I4CA has been shown to induce apoptosis in cancer cells through various pathways, including modulation of cell cycle regulators and activation of caspases .
- Case Study : A study found that I4CA inhibited glioma cell invasion by regulating the aryl hydrocarbon receptor (AHR), demonstrating its potential as a therapeutic agent in treating aggressive brain tumors .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of indole derivatives:
Q & A
Q. Basic: What are the recommended synthetic routes and purification methods for Indole-4-carboxylic acid?
Methodological Answer:
this compound is typically synthesized via ester intermediates. For example, methyl indole-4-carboxylate (CAS: see ) can be hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid. Key steps include:
- Esterification : Reacting this compound with methanol in the presence of H₂SO₄.
- Hydrolysis : Using 1M NaOH at 80°C for 2 hours, followed by acidification with HCl to precipitate the product.
- Purification : Recrystallization from ethanol/water (1:3) or column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) .
Characterization via melting point, NMR (¹H/¹³C), and HPLC (≥98% purity) is critical to confirm structural integrity .
Q. Basic: How can researchers structurally characterize this compound and distinguish it from positional isomers?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- UV-Vis Spectroscopy : Identifies electronic transitions influenced by substituent positions. For example, this compound exhibits distinct λmax shifts compared to isomers like Indole-3-carboxylic acid due to rotameric effects .
- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding patterns unique to the 4-position .
- NMR : ¹H NMR signals for H-3 and H-5 protons show characteristic coupling patterns (e.g., H-3 as a singlet in DMSO-d₆) .
Q. Advanced: What experimental designs are suitable for studying the photophysical behavior of this compound?
Methodological Answer:
To investigate excited-state dynamics (e.g., charge transfer quenching):
- Laser-Induced Fluorescence (LIF) : Measure fluorescence lifetimes under varying solvent polarities.
- Rotamer-Specific UV Spectroscopy : Resolve conformers using jet-cooled molecular beams, as demonstrated in studies on indole derivatives .
- Quantum Yield Calculations : Compare emission intensities with reference standards (e.g., quinine sulfate) to quantify photostability .
Document solvent effects and temperature dependencies to contextualize data .
Q. Advanced: How can computational methods complement experimental studies on this compound?
Methodological Answer:
- DFT Calculations : Optimize ground- and excited-state geometries (e.g., B3LYP/6-311+G(d,p)) to predict absorption spectra and compare with experimental UV-Vis data .
- Molecular Docking : Model interactions with biological targets (e.g., enzymes) to rationalize structure-activity relationships .
- Solvent Modeling : Use COSMO-RS to simulate solvent effects on proton transfer kinetics .
Validate computational results with experimental benchmarks (e.g., NMR chemical shifts) .
Q. Advanced: What analytical techniques are optimal for quantifying trace amounts of this compound in complex matrices?
Methodological Answer:
- LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in H₂O/ACN. Use MRM transitions (e.g., m/z 176 → 132 for quantification).
- Calibration Curves : Prepare in triplicate across 0.1–100 µg/mL, accounting for matrix effects via standard addition .
- Limit of Detection (LOD) : Determine via signal-to-noise ratio ≥3, validated through spiked recovery experiments .
Q. Advanced: How should researchers address contradictions in published data on this compound’s reactivity?
Methodological Answer:
- Root-Cause Analysis : Compare experimental conditions (e.g., solvent purity, temperature gradients) across studies. For example, discrepancies in pKa values may arise from ionic strength differences .
- Replication Studies : Reproduce key experiments (e.g., ester hydrolysis yields) using protocols from primary literature .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to evaluate variability in reported biological activity data .
Q. Advanced: What strategies improve the reproducibility of biological assays involving this compound?
Methodological Answer:
- Strict Solubility Controls : Pre-dissolve the compound in DMSO (≤0.1% v/v) to avoid aggregation artifacts.
- Dose-Response Curves : Use 8–12 concentration points with triplicate measurements to establish EC₅₀/IC₅₀ values .
- Negative Controls : Include structurally related analogs (e.g., Indole-3-carboxylic acid) to assess specificity .
Q. Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions due to potential dust inhalation (H335 hazard) .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
Preparation Methods
Fischer Indole Synthesis Adapted for Indole-4-carboxylic Acid
- Starting from 4-amino benzoic acid , diazotization is performed without protecting the carboxyl group.
- The diazonium salt reacts with ethyl-2-oxo-cyclohexanone carboxylate under alkaline conditions (Japp–Klingemann reaction) to form a hydrazone intermediate.
- Acidic treatment (sulfuric acid in glacial acetic acid) induces cyclization to form an indole ring with carboxylate esters.
- Subsequent saponification under basic conditions yields tri-carboxylic acid intermediates.
- Controlled heating in an autoclave with potassium hydroxide selectively decarboxylates the 2-position, leaving the 4-carboxylic acid intact, thus isolating this compound derivatives.
- This method can produce mixtures of hydroxy-indole isomers (4- and 6-hydroxy), which require chromatographic separation for purity.
Key Reaction Conditions and Yields:
Step | Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|
Diazotization and hydrazone formation | NaNO2, HCl, alkaline medium, 0°C | - | No carboxyl protection needed |
Cyclization | H2SO4, glacial acetic acid, 120°C | 90-95 | Formation of indole ring |
Saponification | NaOH, H2O, 80°C | 90 | Conversion to tri-carboxylic acid |
Selective decarboxylation | KOH, 280°C, autoclave, 6 h | 60-77 | Decarboxylation at position 2 |
This approach is well-documented for producing this compound derivatives with high regioselectivity.
Leimgruber–Batcho Indole Synthesis Route
- Starting from dinitro-toluic acid , Fischer esterification produces the corresponding methyl ester.
- The ester undergoes Leimgruber–Batcho conditions to form the indole ring with a 4-carboxylate ester.
- Protection of amino groups (e.g., benzyl protection) is used to facilitate subsequent coupling reactions.
- The ester is then saponified with aqueous potassium hydroxide to yield the free carboxylic acid at the 4-position.
- This method is particularly useful for synthesizing fluorescent indole nucleosides bearing 4-carboxylic acid substituents.
Typical Yields and Conditions:
Step | Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|
Fischer esterification | H2SO4, MeOH, reflux | 98 | High yield methyl ester formation |
Leimgruber–Batcho synthesis | DMF-DMA, dioxane, microwave, 90°C | 62 | Indole ring formation |
Benzyl protection | BnCl, K2CO3, MeOH, reflux | 54-61 | Protects exocyclic amine |
Saponification | K2CO3 or KOH, MeOH, THF, RT to 50°C | 43-50 | Conversion to carboxylic acid |
This route allows for selective functionalization and is scalable for nucleoside analog synthesis.
Direct Synthesis of 6-Fluoro-1H-indole-4-carboxylic Acid Methyl Ester (Patent Method)
- Starting from 6-fluoro-1H-indole-4-carboxylhydrazide, the compound is reacted with methanol and dichloromethane in the presence of 2-iodobenzoic acid at 40°C.
- After reaction completion, aqueous sodium sulfite is added for workup.
- The organic layer is dried, evaporated, and recrystallized to yield the methyl ester of 6-fluoro-indole-4-carboxylic acid.
- The yield reported is 78%, with characterization by 1H NMR confirming the structure.
This method provides a direct route to fluorinated this compound derivatives with good yield and purity.
Method | Starting Material | Key Steps | Yield Range (%) | Notes |
---|---|---|---|---|
Fischer Indole Synthesis | 4-Amino benzoic acid | Diazotization, hydrazone, cyclization, saponification, decarboxylation | 60-95 | Regioselective, requires chromatographic separation |
Leimgruber–Batcho Synthesis | Dinitro-toluic acid | Esterification, indole formation, protection, saponification | 43-98 | Suitable for nucleoside analogs, multi-step |
Direct Esterification (Patent) | 6-Fluoro-1H-indole-4-carboxylhydrazide | Esterification, recrystallization | 78 | Fluorinated derivative, mild conditions |
- The Fischer indole synthesis adapted with Japp–Klingemann reaction conditions is effective for introducing carboxyl groups at the 4-position, but may produce isomeric hydroxy-indoles requiring purification.
- Leimgruber–Batcho synthesis offers a versatile platform for functionalized indoles, especially for nucleoside conjugates, with moderate overall yields and the need for protecting group strategies.
- The direct esterification method for fluorinated derivatives provides a high-yield, mild condition approach suitable for scale-up and specialized applications.
- Selective decarboxylation and saponification steps are critical for obtaining pure this compound without affecting other functional groups.
- Photophysical studies indicate that converting esters to carboxylic acids at the 4-position can significantly enhance fluorescence quantum yields, relevant for fluorescent probe development.
The preparation of this compound involves sophisticated synthetic routes primarily based on classical indole synthesis methods adapted for regioselective carboxylation. The Fischer indole synthesis with Japp–Klingemann reaction and Leimgruber–Batcho synthesis are the most established methods, complemented by direct esterification approaches for specific derivatives. Each method balances yield, selectivity, and functional group compatibility, enabling tailored synthesis for research and industrial applications.
Properties
IUPAC Name |
1H-indole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9(12)7-2-1-3-8-6(7)4-5-10-8/h1-5,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGHUJUFCRFUSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344230 | |
Record name | Indole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2124-55-2 | |
Record name | Indole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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